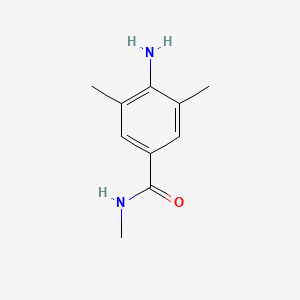
4-amino-N,3,5-trimethylbenzamide
Cat. No. B8718946
M. Wt: 178.23 g/mol
InChI Key: KIQXSRKPXDNMRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08642585B2
Procedure details


10% Palladium on carbon (100 mg) is added to a solution of N,3,5-trimethyl-4-nitrobenzamide (1 g) in methanol (10 mL) and the mixture is hydrogenated for 3 hours under 3 bar hydrogen pressure. Then the catalyst is filtered off and washed with methanol. The combined mother liquors are concentrated to give the title compound. Yield: 850 mg; LC (method 21): tR=6.02; Mass spectrum (ESI+): m/z=179 [M+H]+.

Name
N,3,5-trimethyl-4-nitrobenzamide
Quantity
1 g
Type
reactant
Reaction Step Two


Identifiers


|
REACTION_CXSMILES
|
[CH3:1][NH:2][C:3](=[O:15])[C:4]1[CH:9]=[C:8]([CH3:10])[C:7]([N+:11]([O-])=O)=[C:6]([CH3:14])[CH:5]=1.[H][H]>[Pd].CO>[NH2:11][C:7]1[C:6]([CH3:14])=[CH:5][C:4]([C:3]([NH:2][CH3:1])=[O:15])=[CH:9][C:8]=1[CH3:10]
|
Inputs


Step Two
|
Name
|
N,3,5-trimethyl-4-nitrobenzamide
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
CNC(C1=CC(=C(C(=C1)C)[N+](=O)[O-])C)=O
|
|
Name
|
|
|
Quantity
|
100 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Then the catalyst is filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with methanol
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The combined mother liquors are concentrated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=C(C=C(C(=O)NC)C=C1C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

